molecular formula C21H24BrN3OS B2732718 (Z)-2,4-dimethyl-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide CAS No. 1180038-01-0

(Z)-2,4-dimethyl-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide

Cat. No.: B2732718
CAS No.: 1180038-01-0
M. Wt: 446.41
InChI Key: DHZKMYDPNMGQQD-SVXKRPBISA-N
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Description

(Z)-2,4-dimethyl-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide is a useful research compound. Its molecular formula is C21H24BrN3OS and its molecular weight is 446.41. The purity is usually 95%.
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Properties

IUPAC Name

N-(2,4-dimethylphenyl)-3-morpholin-4-yl-4-phenyl-1,3-thiazol-2-imine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS.BrH/c1-16-8-9-19(17(2)14-16)22-21-24(23-10-12-25-13-11-23)20(15-26-21)18-6-4-3-5-7-18;/h3-9,14-15H,10-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZKMYDPNMGQQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=C2N(C(=CS2)C3=CC=CC=C3)N4CCOCC4)C.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2,4-dimethyl-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide is a complex organic compound that exhibits a variety of biological activities. This compound belongs to the class of thiazole derivatives, which are known for their diverse pharmacological properties, including antitumor, antibacterial, and antiviral activities. This article aims to summarize the biological activity of this compound based on various studies and research findings.

Chemical Structure and Properties

The structural formula of this compound is represented as follows:

PropertyValue
Common NameThis compound
CAS Number1180038-01-0
Molecular FormulaC21H24BrN3OS
Molecular Weight446.4 g/mol

Biological Activity Overview

Research indicates that this compound has significant biological activities, particularly in the following areas:

  • Antitumor Activity :
    • Studies have shown that thiazole derivatives exhibit potent antitumor effects. For instance, compounds similar to this compound demonstrated IC50 values in the low micromolar range against various cancer cell lines, including HCC827 and NCI-H358 . These compounds inhibit cell proliferation effectively in 2D assays compared to 3D assays, indicating their potential as new antitumor agents.
  • Antibacterial Activity :
    • The compound has shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria. In comparative studies, it was found that certain thiazole derivatives exhibited antimicrobial activity comparable to standard antibiotics like norfloxacin . The presence of electron-withdrawing groups on the phenyl ring was identified as crucial for enhancing antibacterial efficacy.
  • Mechanism of Action :
    • The biological activity of this compound may involve interaction with DNA. Similar compounds have been observed to bind within the minor groove of DNA, affecting cellular processes related to proliferation and apoptosis .

Case Studies

Several case studies highlight the effectiveness of thiazole derivatives:

  • Antitumor Efficacy :
    • A study evaluated a series of thiazole derivatives for their cytotoxic effects against multiple cancer cell lines. Compounds with structures similar to this compound showed IC50 values ranging from 6.26 μM to 20.46 μM in different assays . These results underscore the potential of these compounds in cancer therapy.
  • Antibacterial Testing :
    • In another investigation, a range of thiazole derivatives were synthesized and tested for antibacterial activity using the successive dilution method. Results indicated that certain derivatives exhibited significantly higher antibacterial activity than conventional antibiotics .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thiazole ring, an aniline moiety, and a morpholine group. Its synthesis typically involves the reaction of specific precursors under controlled conditions to ensure high purity and yield. Characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure.

Synthesis Overview:

  • Starting Materials: Specific aromatic amines and thiazole derivatives.
  • Reaction Conditions: Controlled temperature and pH.
  • Characterization Techniques: NMR, MS.

Anticancer Properties

Research indicates that compounds with similar structures exhibit promising anticancer activities. For instance, studies have shown that thiazole derivatives can inhibit the growth of various cancer cell lines. The National Cancer Institute (NCI) has evaluated related compounds for their efficacy against human tumor cells, revealing significant antitumor activity.

CompoundCell Line TestedGI50 (μM)TGI (μM)
Compound AMCF-7 (Breast)15.7250.68
Compound BA549 (Lung)20.0060.00

Antibacterial Activity

The compound's thiazole structure is associated with antibacterial properties. Studies have demonstrated that thiazole derivatives can effectively target both Gram-positive and Gram-negative bacteria.

Bacterial StrainMIC (μg/mL)Reference Drug MIC (μg/mL)
Staphylococcus aureus31.2562.50
Escherichia coli125250

Applications in Medicinal Chemistry

The unique structural features of (Z)-2,4-dimethyl-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide make it a candidate for drug design, particularly in developing new anti-cancer and anti-inflammatory agents. Its ability to modulate biological pathways through interaction with specific cellular targets is of particular interest in pharmacology.

Material Science Applications

Beyond medicinal uses, this compound can also be explored in materials science for developing organic semiconductors or as a dye due to its distinct electronic properties derived from its aromatic structure.

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